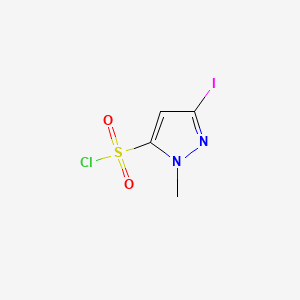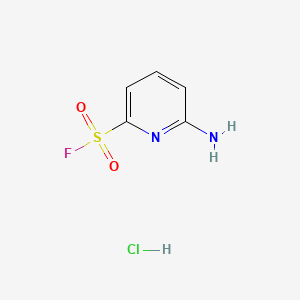
methyl 6-amino-1H-indole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-1H-indole-3-carboxylate hydrochloride (MICA) is a novel small molecule compound derived from indole-3-carboxylic acid that has a wide range of applications in scientific research. MICA has been studied extensively in the fields of biochemistry, pharmacology, and physiology due to its unique properties and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been extensively studied in scientific research due to its unique properties and potential therapeutic effects. It has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been studied as a potential modulator of the immune system and as an antioxidant. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been studied as a potential anti-inflammatory agent and as a potential therapeutic agent for the treatment of neurological disorders.
Wirkmechanismus
Methyl 6-amino-1H-indole-3-carboxylate hydrochloride is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and by stimulating the production of anti-inflammatory cytokines. It has also been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to modulate the activity of certain enzymes involved in the metabolism of glucose and fatty acids.
Biochemical and Physiological Effects
methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 and to stimulate the production of anti-inflammatory cytokines such as IL-10. In addition, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of glucose and fatty acids. Furthermore, methyl 6-amino-1H-indole-3-carboxylate hydrochloride has been shown to possess antioxidant properties and to modulate the activity of various cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-amino-1H-indole-3-carboxylate hydrochloride has several advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and availability. Additionally, methyl 6-amino-1H-indole-3-carboxylate hydrochloride is relatively stable and can be stored for long periods of time. However, one of the major limitations is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of methyl 6-amino-1H-indole-3-carboxylate hydrochloride in scientific research are vast and there are numerous future directions that can be explored. One potential direction is to investigate the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on various diseases and disorders. Additionally, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on the immune system and its potential as an antioxidant. Furthermore, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on cell signaling pathways and its potential as a therapeutic agent for neurological disorders. Finally, further research can be conducted to explore the effects of methyl 6-amino-1H-indole-3-carboxylate hydrochloride on metabolic pathways and its potential as a modulator of glucose and fatty acid metabolism.
Synthesemethoden
Methyl 6-amino-1H-indole-3-carboxylate hydrochloride can be synthesized from indole-3-carboxylic acid and methyl chloride in a simple two-step synthesis. The first step involves the condensation of indole-3-carboxylic acid and methyl chloride in the presence of an acid catalyst to form the intermediate 6-amino-1H-indole-3-carboxylate methyl ester. The second step involves the hydrolysis of the ester in the presence of hydrochloric acid to form methyl 6-amino-1H-indole-3-carboxylate hydrochloride.
Eigenschaften
IUPAC Name |
methyl 6-amino-1H-indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9;/h2-5,12H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVAXPMLVNVMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)




![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)


![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)


